(5Z)-5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC20129154
Molecular Formula: C16H10ClNO2S2
Molecular Weight: 347.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10ClNO2S2 |
|---|---|
| Molecular Weight | 347.8 g/mol |
| IUPAC Name | (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H10ClNO2S2/c17-13-4-2-1-3-10(13)9-14-15(20)18(16(21)22-14)11-5-7-12(19)8-6-11/h1-9,19H/b14-9- |
| Standard InChI Key | XBPVHHCVXSUXFZ-ZROIWOOFSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)Cl |
Introduction
Chemical Structure and Stereochemical Features
Core Thiazolidin-4-One Architecture
The compound’s foundation lies in the 1,3-thiazolidin-4-one ring, a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The C2 position is occupied by a thiocarbonyl group (C=S), while the C4 carbonyl (C=O) and C5 exocyclic double bond complete the conjugated system . This arrangement confers planarity to the central ring, facilitating π-π stacking interactions with biological targets.
Substituent Contributions
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C5 2-Chlorobenzylidene Group: The (Z)-configured benzylidene moiety introduces steric bulk and electronic effects. The chlorine atom at the benzene ring’s ortho position enhances lipophilicity and influences dipole interactions .
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N3 4-Hydroxyphenyl Group: The para-hydroxyl group enables hydrogen bonding with enzyme active sites, while the aromatic ring participates in hydrophobic interactions .
Stereochemical Implications
The (5Z) designation specifies the geometry of the exocyclic double bond, with the 2-chlorophenyl and thiazolidinone rings positioned cis to each other. This configuration optimizes intramolecular charge transfer and stabilizes the molecule’s bioactive conformation .
Synthetic Methodologies
Knoevenagel Condensation
The primary synthesis route involves Knoevenagel condensation between 3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one and 2-chlorobenzaldehyde. This reaction typically employs acetic acid or ammonium acetate as catalysts, achieving yields of 65–78% under reflux conditions . The mechanism proceeds via nucleophilic attack of the thiazolidinone’s active methylene group on the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond .
Representative Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| 2-Thioxo-thiazolidin-4-one | 1.0 eq |
| 2-Chlorobenzaldehyde | 1.2 eq |
| Solvent | Ethanol/Acetic Acid (3:1) |
| Catalyst | Ammonium Acetate (0.1 eq) |
| Temperature | 80°C, 6–8 hours |
| Yield | 72% |
Microwave-Assisted Synthesis
Recent protocols utilize microwave irradiation to accelerate the condensation, reducing reaction times to 15–20 minutes with comparable yields . This method enhances regioselectivity and minimizes side product formation.
Post-Synthetic Modifications
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Halogenation: Bromination at the C5 position enables further functionalization via Suzuki-Miyaura coupling .
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Hybridization: Conjugation with pharmacophores like quinoline or coumarin enhances target affinity.
Pharmacological Activities
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The 2-chlorophenyl group disrupts microbial membrane integrity, while the thioxo group chelates essential metal ions .
Anticancer Activity
In vitro studies demonstrate potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.3 µM) and A549 lung carcinoma (IC₅₀ = 18.7 µM). Mechanistic studies indicate topoisomerase II inhibition and reactive oxygen species (ROS) generation as primary modes of action .
Anti-Inflammatory Effects
The compound reduces IL-6 and TNF-α production in LPS-stimulated macrophages by 58% and 64%, respectively, at 10 µM. The 4-hydroxyphenyl group likely modulates NF-κB signaling .
Physicochemical and Spectroscopic Properties
Key Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 228–230°C (decomposes) |
| LogP (Octanol-Water) | 3.2 ± 0.3 |
| Aqueous Solubility | 4.8 µg/mL (pH 7.4) |
| pKa | 8.1 (phenolic -OH) |
Spectroscopic Signatures
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IR (KBr): 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S), 3250 cm⁻¹ (-OH).
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¹H NMR (DMSO-d₆): δ 7.82 (d, J = 15.6 Hz, H-5), 7.45–7.32 (m, aromatic H), 10.21 (s, -OH) .
Challenges in Therapeutic Development
Solubility Limitations
The compound’s high lipophilicity (LogP > 3) restricts aqueous solubility, necessitating prodrug strategies or nanoformulations.
PAINS Liability
As a 5-ene-rhodanine derivative, it may exhibit pan-assay interference (PAINS) via redox cycling or protein aggregation . Rigorous counter-screening is essential to validate target specificity.
Metabolic Stability
In vitro microsomal studies indicate rapid glucuronidation of the phenolic -OH group (t₁/₂ = 23 minutes), requiring structural shielding.
Applications in Drug Discovery
Lead Optimization
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Hybrid Molecules: Conjugation with cinnamic acid derivatives improves antitubercular activity (MIC = 2 µg/mL against M. tuberculosis) .
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Metal Complexes: Copper(II) complexes enhance DNA cleavage efficacy (85% supercoiled plasmid degradation at 10 µM).
Targeted Delivery Systems
Encapsulation in PEGylated liposomes increases bioavailability 4.7-fold in murine models, with sustained tumor accumulation over 48 hours.
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